Enantioselective Diol Synthesis: Meta-Isomer Delivers 73% Yield and 84% ee vs. Ortho-Isomer's 34% Yield
In a cinchona alkaloid-catalyzed enantioselective cyclization with oxaziridine followed by reductive ring-opening, 2-(3-chlorophenyl)acetyl chloride (1e) afforded the corresponding chiral terminal 1,2-diol in 73% isolated yield with 84% enantiomeric excess (ee). Under identical reaction conditions, the ortho-isomer 2-(2-chlorophenyl)acetyl chloride (1f) produced the analogous diol in only 34% yield, representing a 115% relative yield advantage for the meta-isomer [1]. This stark difference underscores the critical role of the meta-chlorine substitution pattern in facilitating efficient catalyst-substrate interaction.
| Evidence Dimension | Isolated yield in enantioselective terminal 1,2-diol synthesis |
|---|---|
| Target Compound Data | 73% yield, 84% ee |
| Comparator Or Baseline | 2-(2-chlorophenyl)acetyl chloride: 34% yield |
| Quantified Difference | 39 percentage-point higher yield (115% relative increase) |
| Conditions | TMS-quinidine-catalyzed enantioselective cyclization with oxaziridine, followed by reductive ring-opening |
Why This Matters
For procurement teams sourcing intermediates for chiral drug substance manufacturing, the meta-isomer's superior performance directly translates to reduced raw material consumption, lower cost per kilogram of final product, and minimized downstream purification burden.
- [1] Shao, P., Shen, L., & Ye, S. (2012). Enantioselective Synthesis of Terminal 1,2-Diols from Acyl Chlorides. Chinese Journal of Chemistry, 30(11), 2688-2692. View Source
